N-[4-chloro-2-(trifluoromethyl)phenyl]oxolane-2-carboxamide
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Overview
Description
N-[4-chloro-2-(trifluoromethyl)phenyl]oxolane-2-carboxamide is a synthetic organic compound characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, along with an oxolane ring and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]oxolane-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-(trifluoromethyl)aniline and oxolane-2-carboxylic acid.
Formation of Intermediate: The aniline derivative is reacted with oxolane-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. This forms an amide bond, resulting in the intermediate compound.
Purification: The intermediate is purified using techniques such as recrystallization or chromatography to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions such as controlled temperature, pressure, and reaction time to maximize yield and purity.
Automated Purification Systems: Using automated purification systems like continuous chromatography to ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-2-(trifluoromethyl)phenyl]oxolane-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents such as DMF (dimethylformamide).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of oxidized products such as carboxylic acids or ketones.
Reduction: Formation of reduced products such as alcohols or amines.
Hydrolysis: Formation of the corresponding carboxylic acid and amine.
Scientific Research Applications
N-[4-chloro-2-(trifluoromethyl)phenyl]oxolane-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[4-chloro-2-(trifluoromethyl)phenyl]oxolane-2-carboxamide involves its interaction with specific molecular targets. The compound may:
Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.
Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.
Affect Cellular Pathways: Influence cellular pathways by altering the expression or activity of key proteins.
Comparison with Similar Compounds
Similar Compounds
N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide: Similar structure but with an acetamide group instead of an oxolane ring.
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-furamide: Contains a furan ring instead of an oxolane ring.
Uniqueness
N-[4-chloro-2-(trifluoromethyl)phenyl]oxolane-2-carboxamide is unique due to the presence of the oxolane ring, which imparts distinct chemical properties and potential biological activities compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H11ClF3NO2 |
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Molecular Weight |
293.67 g/mol |
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]oxolane-2-carboxamide |
InChI |
InChI=1S/C12H11ClF3NO2/c13-7-3-4-9(8(6-7)12(14,15)16)17-11(18)10-2-1-5-19-10/h3-4,6,10H,1-2,5H2,(H,17,18) |
InChI Key |
NYLQVWZGDRUREJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
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